molecular formula C13H17ClFN3OS B457597 N-(3-CHLORO-4-FLUOROPHENYL)-N'-(2-MORPHOLINOETHYL)THIOUREA CAS No. 455296-48-7

N-(3-CHLORO-4-FLUOROPHENYL)-N'-(2-MORPHOLINOETHYL)THIOUREA

Katalognummer: B457597
CAS-Nummer: 455296-48-7
Molekulargewicht: 317.81g/mol
InChI-Schlüssel: URIFFWBNGWPIGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chloro-fluorophenyl group and a morpholinyl ethyl group attached to the thiourea moiety.

Eigenschaften

CAS-Nummer

455296-48-7

Molekularformel

C13H17ClFN3OS

Molekulargewicht

317.81g/mol

IUPAC-Name

1-(3-chloro-4-fluorophenyl)-3-(2-morpholin-4-ylethyl)thiourea

InChI

InChI=1S/C13H17ClFN3OS/c14-11-9-10(1-2-12(11)15)17-13(20)16-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,16,17,20)

InChI-Schlüssel

URIFFWBNGWPIGF-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=S)NC2=CC(=C(C=C2)F)Cl

Kanonische SMILES

C1COCCN1CCNC(=S)NC2=CC(=C(C=C2)F)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-(4-morpholinyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro-fluorophenyl group and the morpholinyl ethyl group could influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.

    N-(3-chloro-4-fluorophenyl)-N’-[2-(4-piperidinyl)ethyl]thiourea: Similar structure but with a piperidinyl group instead of morpholinyl.

Uniqueness

N-(3-chloro-4-fluorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is unique due to the combination of the chloro-fluorophenyl group and the morpholinyl ethyl group attached to the thiourea moiety. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.